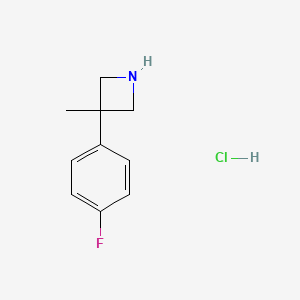

![molecular formula C26H20N2O4S B2528970 N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 536732-90-8](/img/structure/B2528970.png)

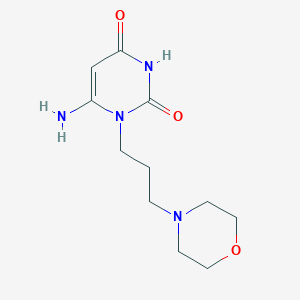

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide involves the combination of chromone-2-carboxylic acid with substituted thiazolyl compounds. Two different amidation methods were employed to create a series of chromone–thiazole hybrids, which were designed as potential ligands for human adenosine receptors. These methods included conventional heating and microwave irradiation, which provided flexibility in reaction conditions and could influence the yield and purity of the final compounds .

Molecular Structure Analysis

The molecular structure of the synthesized compounds, including the target molecule, was confirmed using NMR and MS spectroscopy, as well as X-ray crystallography. These techniques provided detailed information about the molecular geometry and conformation, which is crucial for understanding how these molecules might interact with adenosine receptors. The anti-rotamer conformation about the C-N bond and the orientation of the amide O atom, which can be either trans- or cis-related to the O atom of the pyran ring, are notable features that could affect the binding affinity and selectivity of these compounds .

Chemical Reactions Analysis

The reactivity of benzo[f]chromene derivatives has been explored through various reactions. For instance, the Vilsmeier reaction was used to prepare new compounds from ethyl 3-amino-1-phenyl-1H-benzo[f]chromene-2-carboxylate, resulting in excellent yields. This demonstrates the potential for further functionalization of the benzo[f]chromene scaffold, which could lead to the discovery of new compounds with diverse biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized benzo[f]chromene derivatives are influenced by their molecular structure. The presence of different substituents on the thiazole and chromene moieties can affect the solubility, stability, and overall reactivity of these compounds. The polymorphism observed in some derivatives, such as the 7-methoxy-4-oxo-N-p-tolyl-4H-chromene-2-carboxamide, indicates that even small changes in the molecular structure can lead to significant differences in the crystalline form, which can have implications for the compound's physical properties and its behavior in biological systems .

Case Studies and Biological Activity

Some of the synthesized benzo[f]chromene derivatives have been evaluated for their antibacterial activities against Gram-negative and Gram-positive bacteria. Compounds such as 4b, 4c, 4h, and 4i exhibited antibacterial effects, highlighting the potential therapeutic applications of these molecules. The advantages of the synthetic methods used include clean reactions, metal-free transitions, and environmentally friendly approaches, which are important considerations for the development of new pharmaceuticals .

Scientific Research Applications

Chemosensory Applications

The compound has been studied for its potential application as a chemosensor. Specifically, derivatives of coumarin benzothiazole, which share a similar structural framework with the compound , have shown abilities to detect cyanide anions through colorimetric and fluorescent changes. These changes are observable to the naked eye, indicating potential utility in developing simple, visual-based detection systems for harmful substances (Wang et al., 2015).

Synthesis and Antimicrobial Applications

The compound belongs to a class that has been synthesized using microwave-assisted techniques, leading to increased reaction rates and better yields. Some derivatives have shown significant antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents (Raval et al., 2012).

Derivative Synthesis and Characterization

The structure and reactivity of the compound's derivatives have been explored extensively. Research has focused on synthesizing various derivatives under different conditions and characterizing them using spectral analysis. This work lays the groundwork for understanding the chemical properties and potential applications of these compounds in various fields, including materials science and pharmacology (El-Rady & El-Azab, 2012).

Coordination Chemistry and Electrochemical Studies

The compound's framework has been utilized to synthesize novel organic ligands, which have further been used to create metal complexes with copper(II), cobalt(II), and nickel(II). These complexes have been structurally characterized, and their electrochemical properties have been studied, indicating potential applications in catalysis, materials science, and sensor development (Myannik et al., 2018).

Ligand Binding and Molecular Geometry

The compound is part of a class of chromones that have been identified as potent and selective ligands for adenosine receptors. The synthesis of chromone–thiazole hybrids, similar in structure to the compound , has provided insights into the molecular geometry and conformation important for ligand–receptor binding, suggesting potential applications in drug design and molecular biology (Cagide et al., 2015).

Future Directions

The future research directions for this compound could involve further investigation into its potential biological activities, given the known activities of similar compounds. For instance, indole derivatives have shown potential as enzyme inhibitors, which could be a potential area of exploration for this compound .

Mechanism of Action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Similar compounds have shown promising cytotoxic activity against at least one cancer cell line with ic 50 in the range 09–10 μM , suggesting potential anticancer effects.

properties

IUPAC Name |

N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2O4S/c1-3-31-18-11-8-17(9-12-18)23-15(2)33-26(27-23)28-24(29)21-14-20-19-7-5-4-6-16(19)10-13-22(20)32-25(21)30/h4-14H,3H2,1-2H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AADBYJYQTNKDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

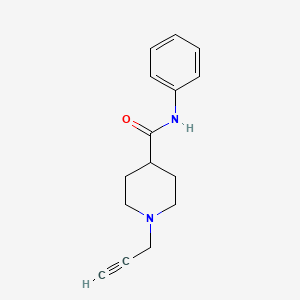

![Imidazo[1,2-a]pyridin-2-ylmethyl (furan-2-ylmethyl)carbamodithioate](/img/structure/B2528890.png)

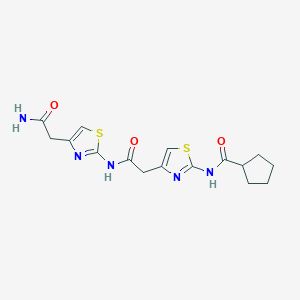

![Methyl 2-[6-fluoro-2-[4-[methyl(phenyl)sulfamoyl]benzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2528892.png)

![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/no-structure.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2528897.png)

![N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2528902.png)